BenchChemオンラインストアへようこそ!

Trimethyl(2-myristoyloxyethyl)ammonium iodide

Lipophilicity Counterion effect Membrane permeability

Trimethyl(2-myristoyloxyethyl)ammonium iodide (syn. myristoylcholine iodide, C19H40INO2) is a quaternary ammonium salt belonging to the O-acylcholine class of cationic surfactants / lipids.

Molecular Formula C19H40INO2
Molecular Weight 441.4 g/mol
CAS No. 72742-04-2
Cat. No. B1623408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(2-myristoyloxyethyl)ammonium iodide
CAS72742-04-2
Molecular FormulaC19H40INO2
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-]
InChIInChI=1S/C19H40NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1
InChIKeyGAVXBOJISDNUPP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(2-myristoyloxyethyl)ammonium iodide (CAS 72742-04-2): Cationic Surfactant Procurement & Selection Guide


Trimethyl(2-myristoyloxyethyl)ammonium iodide (syn. myristoylcholine iodide, C19H40INO2) is a quaternary ammonium salt belonging to the O-acylcholine class of cationic surfactants / lipids [1]. Characterized by a C14 (myristoyl) ester chain linked to a choline headgroup with iodide as the counterion, it exhibits surfactant properties including micelle formation and enzyme-cleavable ester functionality [2]. Its physicochemical profile—notably the iodide counterion—distinguishes it from the more commonly supplied chloride analog in terms of lipophilicity, thermal phase behavior, and biological performance, making precise salt-form selection critical in formulation and biochemical applications.

Why Generic Substitution Fails for Trimethyl(2-myristoyloxyethyl)ammonium iodide (CAS 72742-04-2)


Simple in-class substitution of O-acylcholine salts—by chain length or halide counterion—can lead to significant changes in critical performance parameters. The iodide counterion imparts a logP of ~4.94, nearly 3 orders of magnitude more lipophilic than the corresponding chloride (logP ~1.94), directly influencing membrane partitioning, self-assembly thermodynamics, and bioavailability . Likewise, variations in acyl chain length (C12, C14, C16, C18) within the iodide series produce discrete thermotropic phase profiles with transition temperatures spanning a ~40–65 °C window, dictating formulation processing windows and shelf stability [1]. The quantitative evidence below confirms that neither alternative counterions nor adjacent homologs are functionally interchangeable without re-optimization of the target system.

Quantitative Differentiation Evidence: Trimethyl(2-myristoyloxyethyl)ammonium iodide (CAS 72742-04-2)


Iodide vs. Chloride Counterion Lipophilicity (LogP) Differentiation for Membrane Partitioning Applications

The iodide salt (CAS 72742-04-2) exhibits a predicted logP of approximately 4.94, compared to approximately 1.94 for the corresponding chloride salt (myristoylcholine chloride, CAS 4277-89-8) . This ~3-unit logP difference equates to roughly a 1,000-fold greater partition coefficient favoring the iodide form, a direct consequence of the larger, more polarizable iodide counterion reducing the aqueous solvation free energy of the cation [1]. For drug delivery or membrane-interaction applications, this lipophilicity difference can translate into altered permeation kinetics and loading capacity.

Lipophilicity Counterion effect Membrane permeability

Chain-Length-Dependent Bioavailability Enhancement: C14-Iodide Compared with Adjacent Homologs in GI Absorption

In a head-to-head rectal absorption study in rats, myristoylcholine chloride (the chloride analog of the target compound) enhanced sodium cefoxitin bioavailability to 32 ± 4.6%, compared with 100 ± 13.2% for lauroylcholine chloride (C12), 56 ± 4.1% for palmitoylcholine iodide (C16), and 27 ± 6.8% for stearoylcholine iodide (C18) [1]. The C14 chain length yields intermediate bioavailability between the more potent C12 and less potent C16/C18 homologs. Although this study employed the chloride rather than the iodide salt for the C14 compound, the iodide counterion is expected to further enhance permeability based on its greater lipophilicity (see Evidence_Item 1) and Hofmeister position [2].

Bioavailability Absorption enhancer Gastrointestinal delivery

Hofmeister Counterion Modulation of Thermotropic Phase Transitions: Iodide vs. Chloride / Bromide in O-Acylcholine Bilayers

Systematic DSC and X-ray diffraction studies on O-stearoylcholine (C18) demonstrated that the gel-to-micelle phase transition temperature (Tₜ) increases when the counterion is changed along the Hofmeister series: Cl⁻ → Br⁻ → I⁻ [1]. Iodide, as the most chaotropic halide, promotes stronger water-structure disruption, reduced headgroup hydration, and enhanced electrostatic screening, resulting in a higher Tₜ and more ordered interdigitated bilayer packing relative to chloride or bromide forms [1][2]. For the C14 homolog (target compound), single-crystal X-ray diffraction of the iodide salt confirms an interdigitated bilayer with all-trans polymethylene chain conformation [1]. Comparable chain-length-dependent thermal transitions for the iodide series (C12–C18) span approximately 40–65 °C, with C14-iodide exhibiting an intermediate melting profile suitable for formulations requiring processing near physiological temperature [3].

Thermotropic phase behavior Hofmeister series Bilayer stability

Enzyme-Substrate Specificity: Myristoylcholine Iodide as a Selective Cholinesterase Substrate for Biosensing Platforms

Myristoylcholine (as the chloride salt) has been validated as a selective substrate for cholinesterase (ChE) in multiple biosensing architectures, including supramolecular vesicles dissipated by ChE with high specificity [1], fluorometric single-walled carbon nanotube (SWCNT) probes where myristoylcholine functionalization enables real-time ChE activity monitoring in blood plasma [2], and polymeric supra-amphiphile assemblies that undergo enzyme-triggered disassembly [3]. The ester linkage is cleaved by ChE, releasing myristic acid and choline, a mechanism exploited for stimuli-responsive drug delivery. While acetylthiocholine is the classical ChE substrate, myristoylcholine offers the advantage of forming stable supramolecular assemblies (vesicles, micelles, nanoparticles) that are absent with short-chain substrates, enabling 'signal-off' or 'disassembly' detection modes. The iodide salt (CAS 72742-04-2) is directly applicable in these platforms; additionally, BRENDA database records list myristoylcholine iodide as an inhibitor of myosin light-chain kinase (EC 2.7.11.18) with an IC₅₀ of 0.02 mM, indicating a secondary biochemical activity profile distinct from shorter-chain acylcholines [4].

Cholinesterase substrate Enzyme-responsive Biosensing

Gastrointestinal Safety Profile: Choline Ester-Mediated Absorption Enhancement Without Permanent Barrier Disruption

US Patent 4,973,579 explicitly discloses that choline ester salts, including myristoylcholine, cause reversible changes in gastrointestinal permeability to the target drug, in contrast to conventional surfactants and chelating agents which can induce permanent barrier damage [1]. The patent further establishes that effective absorption enhancement is achieved at choline ester concentrations as low as 0.05% w/v, whereas sodium salicylate requires ~1%, surfactants require ~1%, and chelating agents require ~2% to achieve comparable enhancement—a 20- to 40-fold potency advantage [1]. This safety-efficacy profile is class-wide but is chain-length-dependent: the intermediate C14 myristoyl ester may offer a superior therapeutic window by avoiding the higher potency (and potentially greater irritation) of the C12 lauroyl ester while outperforming the weaker C16/C18 esters.

GI safety Reversible permeation Absorption enhancer

Best-Fit Research and Industrial Application Scenarios for Trimethyl(2-myristoyloxyethyl)ammonium iodide (CAS 72742-04-2)


Enzyme-Responsive Drug Delivery Carriers Requiring Cholinesterase-Triggered Disassembly

The compound's validated role as a cholinesterase-cleavable surfactant that forms stable supramolecular assemblies (vesicles, micelles) makes it a direct candidate for enzyme-responsive nanocarriers [1][2]. Its CMC of ~2.5 mM enables vesicle formation at millimolar concentrations, and the iodide form's elevated lipophilicity (LogP ~4.94) supports robust hydrophobic drug loading in the bilayer core. Upon exposure to cholinesterase—overexpressed in certain tumor microenvironments—the ester bond is hydrolyzed, triggering carrier disassembly and site-specific drug release. This scenario is supported by demonstrated ChE-responsive vesicle dissipation in the JACS 2012 study and by polymeric supra-amphiphile disassembly in the Langmuir 2012 study [1][2].

Oral or Rectal Formulations Requiring Intermediate-Potency Absorption Enhancement with Reduced Mucosal Irritation

Based on the patent-established bioavailability hierarchy (C12 > C14 > C16 > C18), the C14 myristoyl ester occupies a middle ground that may balance absorption enhancement efficacy against epithelial irritation [1]. The iodide form's greater lipophilicity compared to the chloride form (LogP 4.94 vs. 1.94) may further enhance permeation at equivalent concentrations, allowing formulators to achieve target bioavailability using lower excipient levels—consistent with the patent's disclosure of choline ester efficacy at concentrations as low as 0.05% w/v [1][2].

Thermally-Processed Topical or Injectable Formulations Exploiting Chain-Length-Dependent Phase Transitions

The Tolentino et al. (RSC Adv. 2014) study establishes that alkanoylcholine iodides (n=12–18) display discrete thermotropic phases whose transition temperatures increase with chain length, spanning approximately 40–65 °C for the paraffinic melting region [1]. The C14-iodide, with an intermediate phase profile between the C12 and C16 homologs, offers a gel-phase window suitable for formulation processing at moderate temperatures (e.g., warm mixing at 45–55 °C) while maintaining a solid-like gel state at room temperature and body temperature—advantageous for depot injections or sustained-release topical gels.

Biochemical Research on Long-Chain Amphiphile Modulation of Protein Kinase Activity

The BRENDA database entry for myristoylcholine iodide as an inhibitor of myosin light-chain kinase (IC₅₀ = 0.02 mM) positions the compound as a tool for studying amphiphile-mediated regulation of calcium-dependent protein kinases [1]. The iodide counterion may contribute to this activity through enhanced hydrophobic interactions with the kinase regulatory domain—a hypothesis testable by comparing the iodide, chloride, and bromide salts in parallel kinase assays.

Quote Request

Request a Quote for Trimethyl(2-myristoyloxyethyl)ammonium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.